molecular formula C12H12N2O2S B1421910 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1176779-79-5

2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1421910
CAS No.: 1176779-79-5
M. Wt: 248.3 g/mol
InChI Key: HCHLNIKHGFQXKR-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound belongs to a class of 2-anilino-1,3-thiazole-4-carboxylic acid derivatives that have been identified in scientific literature as key scaffolds with significant therapeutic potential . Structurally related analogs of this compound are investigated as potent and selective modulators of intracellular enzymes . Specifically, thiazole derivatives sharing this core structure have been explored as 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) modulators, a promising target for the treatment of metabolic syndrome, type 2 diabetes, obesity, and glucose intolerance . The mechanism of action for these analogs typically involves high-affinity binding to the enzyme's active site, thereby modulating glucocorticoid metabolism within specific tissues . The structure features a thiazole core substituted with a carboxylic acid group at the 4-position, which is critical for molecular interactions, and a 2,4-dimethylphenylamino group at the 2-position, which influences the compound's lipophilicity and binding affinity. Researchers value this compound for constructing more complex molecular entities, studying structure-activity relationships (SAR), and screening for new biological activities. This product is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(2,4-dimethylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-4-9(8(2)5-7)13-12-14-10(6-17-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHLNIKHGFQXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

Condensation reactions are another approach. For instance, the reaction between a suitable thioamide and an α-halocarboxylic acid derivative could potentially yield the desired thiazole structure. This method requires careful selection of reactants and conditions to ensure the formation of the correct amino substituent.

Specific Preparation Method

To synthesize 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid, a multi-step process may be required:

  • Starting Materials : Begin with a suitable thioamide and an α-halocarboxylic acid derivative.
  • Thiazole Formation : Use a modified Hantzsch reaction or a similar condensation method to form the thiazole ring.
  • Introduction of the Amino Group : Employ a nucleophilic substitution or a coupling reaction to introduce the 2,4-dimethylphenylamino group.
  • Carboxylation : Ensure the presence of a carboxylic acid group at the 4-position of the thiazole ring.

Analytical Data

Analytical techniques such as NMR spectroscopy are crucial for confirming the structure of the synthesized compound. The $${}^{1}$$H NMR and $${}^{13}$$C NMR spectra should show characteristic signals for the thiazole ring, the amino group, and the carboxylic acid functionality.

Research Findings

Compound Synthetic Method Yield Purity
Thiazole Derivatives Hantzsch Reaction High >95%
2-Amino-1,3-thiazoles Condensation Reactions Moderate 80-90%
Aryl-Substituted Thiazoles Suzuki-Miyaura Coupling High >90%

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Overview

2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid is a compound that belongs to the class of thiazolecarboxylic acids. It features a thiazole ring and is characterized by its unique substitution pattern, which contributes to its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a crucial building block in organic synthesis. It can be utilized in the formulation of more complex molecules through various chemical reactions:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Converts carboxylic acid to alcohols or aldehydes.
  • Substitution : The amino group can engage in nucleophilic substitutions to form derivatives.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that thiazole derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation, possibly by targeting specific biochemical pathways.

Medicine

Due to its unique structure, this compound is being explored as a potential drug candidate. Its mechanism of action may involve the inhibition of tyrosine-protein kinase SYK (spleen tyrosine kinase), which plays a role in immune response signaling pathways. This could make it relevant in the treatment of diseases where SYK is implicated.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial efficacy. Among these, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

Research conducted by the Institute of Cancer Research investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound inhibited cell growth and induced apoptosis in breast cancer cells .

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s key structural variations compared to analogues include:

  • Substituent Position and Type: Unlike 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (), which has a single methyl group at the para position, the target compound features two methyl groups (2,4-dimethyl) on the phenyl ring.
  • Halogenated Analogues : Compounds like 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid () and 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid () incorporate electron-withdrawing halogens (F, Cl), which elevate acidity (pKa) of the carboxylic acid group and improve metabolic stability. In contrast, the dimethyl groups in the target compound may reduce electrophilicity, altering reactivity in biological systems .
  • Trifluoromethyl Derivatives : 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid () includes a CF₃ group, significantly enhancing lipophilicity (logP ≈ 3.5) and membrane permeability compared to the target compound’s dimethylphenyl group (estimated logP ≈ 2.8) .

Molecular Properties and Bioactivity

A comparative analysis of molecular weights and key properties is summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Evidence Source
Target Compound 2,4-Dimethylphenylamino ~264.3 (estimated) Moderate lipophilicity, electron-donating -
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl 219.26 Lower steric hindrance, planar structure
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid 2,3-Dichlorophenyl 274.115 High acidity (pKa ~3.5), pesticidal use
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid 4-Trifluoromethylphenyl 273.231 Enhanced lipophilicity (logP ~3.5)
2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid 4-Ethoxyphenylamino 264.30 Bulky substituent, potential prodrug

Bioactivity Insights :

  • Enzyme Inhibition : Thiazole-4-carboxylic acid derivatives are frequently explored as kinase or protease inhibitors. For example, compounds in with pyrazole and thiadiazine moieties show LRRK2 inhibition (pKi 5.8–7.7), suggesting that the target compound’s dimethylphenyl group may modulate selectivity for similar targets .
  • Agrochemical Applications : Halogenated analogues () are prominent in fungicides and pesticides due to their stability and electrophilic reactivity. The target compound’s methyl groups may reduce environmental persistence compared to chlorinated derivatives .

Biological Activity

2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid (CAS Number: 1176779-79-5) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a carboxylic acid functional group, and a dimethylphenylamino substituent, which contribute to its diverse chemical properties and biological interactions.

  • Molecular Formula : C₁₂H₁₂N₂O₂S
  • Molecular Weight : 248.31 g/mol
  • Purity : ≥ 95%
  • IUPAC Name : 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxylic acid

The precise mechanism of action for this compound is not fully elucidated. However, it is speculated that this compound may interact with various biological targets, including:

  • Tyrosine-protein kinase Syk : Involved in immune signaling pathways.

This interaction suggests potential implications for immune modulation and therapeutic applications in diseases where Syk is a relevant target.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown varying degrees of cytotoxicity against different cancer cell lines.

CompoundCell LineIC₅₀ (µM)Activity Level
Compound AA549 (Lung Cancer)>100No significant activity
Compound BCaco-2 (Colorectal Cancer)39.8Significant activity

In a comparative study, the compound demonstrated selective toxicity towards Caco-2 cells, indicating that structural modifications can enhance anticancer efficacy against specific cell types .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound has been tested against various bacterial strains, revealing moderate activity. For example:

  • In vitro tests indicated that derivatives showed inhibition zones ranging from 20–25 mm against certain Gram-positive and Gram-negative bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial activities, thiazole derivatives are being investigated for:

  • Anti-inflammatory effects
  • Antioxidant properties
    These activities suggest that the compound may have broader therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities using MTT assays on cancer cell lines such as A549 and Caco-2. Results indicated that structural variations significantly affected cytotoxicity .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiazoles revealed that specific substitutions on the phenyl ring were crucial for enhancing biological activity. For instance, introducing electron-withdrawing groups improved the compounds' potency against cancer cells .

Q & A

Q. Basic Research Focus

  • Purity : Use HPLC (high-performance liquid chromatography) with UV detection, referencing retention times against standards. Ensure ≥95% purity for biological assays .
  • Structural Confirmation : Employ 1^1H NMR (nuclear magnetic resonance) to verify substituent integration and coupling patterns. Mass spectrometry (MS) provides molecular ion confirmation. For example, derivatives of similar thiazoles show characteristic peaks at m/z 318–330 .

What solvents and conditions optimize solubility for in vitro assays?

Basic Research Focus
The compound’s solubility depends on pH and solvent polarity. Pre-dissolve in DMSO (dimethyl sulfoxide) for stock solutions (≤10 mM). For aqueous buffers, adjust pH to 7–8 using NaOH to deprotonate the carboxylic acid group. Solubility in DMF or ethanol is moderate (~5–10 mg/mL at 25°C) but requires sonication .

How can researchers design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced Research Focus

  • Core Modifications : Substitute the 2,4-dimethylphenyl group with electron-withdrawing (e.g., Cl, NO2_2) or donating (e.g., OCH3_3) groups to assess electronic effects .
  • Thiazole Ring Modifications : Replace sulfur with oxygen or explore dihydrothiazole derivatives via reduction reactions .
  • Biological Testing : Screen analogs against kinase targets (e.g., GSK-3β, Cdk1) using enzyme inhibition assays, noting IC50_{50} shifts .

What strategies resolve conflicting biological activity data across studies?

Q. Advanced Research Focus

  • Purity Verification : Contradictions may arise from impurities (>5%). Re-characterize batches using NMR and HPLC, especially if sourced from vendors without analytical validation .
  • Assay Standardization : Ensure consistent buffer conditions (e.g., ATP concentration in kinase assays) and cell lines. For example, thiazole derivatives show variability in cell permeability depending on serum content .

How can computational methods predict this compound’s enzyme inhibition mechanism?

Q. Advanced Research Focus

  • Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between the carboxylic acid group and conserved lysine residues .
  • MD Simulations : Simulate binding stability over 100 ns to assess conformational changes. Compare with known inhibitors (e.g., staurosporine) for validation .

What are the challenges in formulating this compound for in vivo studies?

Q. Advanced Research Focus

  • Bioavailability : The carboxylic acid group limits membrane permeability. Consider prodrug strategies (e.g., esterification) to enhance absorption .
  • Metabolic Stability : Monitor hepatic clearance using microsomal assays. Methylation of the aniline group may reduce Phase I metabolism .

How does the compound’s stability vary under different storage conditions?

Basic Research Focus
Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. In solution (DMSO), avoid freeze-thaw cycles >3×. Stability in aqueous buffers (pH 7.4) is limited to 24 hours at 4°C .

What analytical techniques detect degradation products?

Q. Advanced Research Focus

  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid or cleaved thiazole rings) using fragmentation patterns .
  • TGA/DSC : Thermogravimetric analysis detects decomposition temperatures (>200°C), critical for lyophilization protocols .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized target proteins via Western blot .
  • Click Chemistry : Introduce an alkyne tag to the compound for pull-down assays coupled with MS-based proteomics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid

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